A Comprehensive Technical Guide to 2-Azahypoxanthine Sodium Salt: From Fungal Metabolite to Multifaceted Research Tool
A Comprehensive Technical Guide to 2-Azahypoxanthine Sodium Salt: From Fungal Metabolite to Multifaceted Research Tool
Abstract
This technical guide provides an in-depth exploration of 2-Azahypoxanthine Sodium Salt (AHX-Na), a compound of significant interest across diverse scientific disciplines. Initially identified as a naturally occurring purine analog produced by the fairy ring-forming fungus Lepista sordida, 2-Azahypoxanthine (AHX) has been recognized as a novel plant growth regulator.[1] Its unique 1,2,3-triazine moiety, a rare feature in natural products, originates from a biosynthetic pathway involving reactive nitrogen species.[2] Beyond its role in phytobiology, AHX is clinically relevant as a major degradation product of the chemotherapeutic agent dacarbazine, where it may be associated with adverse effects.[3][4] The sodium salt form is the prevalent modality for research due to enhanced stability and solubility, critical for reliable experimental outcomes. This guide will dissect the foundational chemistry, biological origins, mechanisms of action, and key applications of AHX-Na, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights to effectively harness its potential.
Part 1: Foundational Chemistry & Physicochemical Properties
Introduction to the Azahypoxanthine Scaffold
2-Azahypoxanthine belongs to the family of azapurines, which are purine analogs where a carbon atom in the ring system is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a compelling scaffold for biological investigation. The core structure is an imidazo[4,5-d][3][5][6]triazine ring system. This nitrogen-rich heterocycle is the foundation for its diverse biological activities, from mimicking natural purines in metabolic pathways to interacting with specific enzyme active sites.
Chemical Identity of 2-Azahypoxanthine Sodium Salt
The sodium salt is the most common commercially available form, providing improved handling and formulation characteristics over its free acid counterpart.[3][7][8][9] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | sodium;7H-imidazo[4,5-d]triazin-4-olate | [7][10] |
| Synonyms | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; AHX sodium salt; NSC 22419 Sodium Salt; Dacarbazine EP Impurity A; Temozolomide EP Impurity E | [3][4] |
| CAS Number | 1797817-35-6 | [3][4][8][9] |
| Molecular Formula | C₄H₂N₅NaO | [3] |
| Molecular Weight | 159.08 g/mol | [3][9] |
| Appearance | Solid (Neat) | [3] |
| Stability | Hygroscopic | [3] |
| Free Acid CAS | 4656-86-4 | [7][10] |
The Significance of the Sodium Salt Form in Research Applications
In drug development and research, converting an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy to optimize its properties.[11] Approximately 50% of all drugs are administered as salts to overcome suboptimal characteristics of the parent molecule.[11]
-
Rationale for Salt Formation: The primary driver for creating a salt is to improve aqueous solubility and dissolution rate, which are often rate-limiting steps for bioavailability.[12][13] For weakly acidic compounds like 2-azahypoxanthine, forming a salt with a strong base (e.g., NaOH) creates a species that is more readily solvated in aqueous media.
-
Causality in Experimental Design: The choice of AHX-Na over the free acid is a deliberate experimental decision to ensure consistency and reproducibility. The hygroscopic nature of the salt necessitates storage in a desiccated environment, but its enhanced solubility ensures complete dissolution in aqueous buffers for bioassays, preventing the formation of micro-precipitates that could confound results.[3] This is a self-validating aspect of protocol design; using the salt form minimizes variability in compound concentration between experiments.
Part 2: Biological Origins and Biosynthetic Pathway
Discovery: The "Fairy Chemical" from Lepista sordida
The term "fairy ring" describes the phenomenon of lush grass growth in a circular pattern, a piece of folklore explained by modern science. In 2010, 2-azahypoxanthine (AHX) was identified as the causative agent, or "fairy," isolated from the fungus Lepista sordida.[14] This discovery positioned AHX as a novel plant growth hormone, a class of compounds now known as "Fairy Chemicals" (FCs).[1] Subsequent research has shown that AHX and its metabolites are endogenously present in numerous plants, suggesting a conserved biological role.[14]
The Biosynthetic Pathway: From AICAR to AHX
The unique 1,2,3-triazine ring of AHX pointed researchers toward a novel biosynthetic route. The structure suggested 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in de novo purine synthesis, as a likely precursor.[14] Feeding experiments with L. sordida confirmed this hypothesis, showing that the consumption of supplied AICAR directly correlated with the accumulation of AHX.[14]
The key transformation involves the formation of the N-N-N triazine moiety. This is accomplished through the action of reactive nitrogen species (RNS) that are derived from nitric oxide (NO), a product of nitric oxide synthase (NOS).[2] This enzymatic process represents a fascinating intersection of purine metabolism and reactive nitrogen chemistry.
Caption: Biosynthesis of 2-Azahypoxanthine (AHX) from AICAR in Lepista sordida.
Protocol: Isolation and Quantification of 2-Azahypoxanthine from Fungal Cultures
This protocol outlines a robust method for extracting and quantifying AHX from liquid cultures of L. sordida, adaptable for other fungal species.
I. Materials & Reagents
-
L. sordida mycelial culture
-
Potato Dextrose Broth (PDB), sterile
-
2-Azahypoxanthine Sodium Salt standard (for calibration curve)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase)
-
0.22 µm Syringe Filters (PTFE)
-
Liquid nitrogen
II. Step-by-Step Methodology
-
Culturing: Inoculate 100 mL of sterile PDB with a 1 cm² plug of L. sordida mycelia. Incubate at 25°C with shaking (120 rpm) for 14-21 days.
-
Expertise Note: The incubation period is critical for sufficient secondary metabolite production. Monitor culture growth and pigment formation as indicators of metabolic activity.
-
-
Harvesting & Extraction:
-
Separate the mycelia from the culture broth by vacuum filtration.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. This ensures efficient cell lysis.
-
Extract the powdered mycelia with 80% methanol (10 mL per gram of tissue) by sonicating for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.
-
-
Sample Preparation:
-
Filter the supernatant (from both the culture broth and the mycelial extract) through a 0.22 µm syringe filter prior to HPLC analysis. This is a crucial self-validating step to protect the HPLC column from particulates and prevent system blockages.
-
-
HPLC Analysis:
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 235 nm and 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the 2-Azahypoxanthine Sodium Salt standard (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Calculate the concentration of AHX in the samples by comparing the peak area to the standard curve.
-
Part 3: Mechanism of Action & Biological Activities
As a Plant Growth Regulator
In plants, AHX acts as a signaling molecule that promotes growth.[1][5] Upon absorption, it is metabolized into 2-aza-8-oxohypoxanthine (AOH), which is also biologically active.[5][14][15] To regulate the potent effects of these compounds, plants further convert both AHX and AOH into inactive N-glucosides, effectively sequestering them.[16] This metabolic inactivation is a common plant strategy for hormone homeostasis.
Caption: Metabolic pathway of AHX in plants leading to regulation and inactivation.
As a Xenobiotic Metabolite: The Dacarbazine Connection
In a clinical context, AHX is known as a primary degradation product of the alkylating agent Dacarbazine, a drug used to treat melanoma and Hodgkin's lymphoma.[3][4] The formation of AHX from Dacarbazine can occur in vivo and is thought to contribute to some of the drug's adverse effects.[3] Therefore, 2-Azahypoxanthine Sodium Salt serves as an essential analytical reference standard in pharmaceutical quality control and toxicology studies to monitor the stability and degradation profile of Dacarbazine.
Potential as an Enzyme Inhibitor: Targeting Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[17] Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of the related 8-azahypoxanthine scaffold can act as inhibitors of xanthine oxidase.[6] Specifically, 2-n-alkyl-8-azahypoxanthines demonstrated that inhibitory activity was dependent on the length of the alkyl chain, suggesting a specific interaction within a hydrophobic pocket of the enzyme's active site.[6] This indicates that the 2-azahypoxanthine core could be a valuable starting point for designing novel XO inhibitors. The likely mechanism is competitive inhibition, where the inhibitor molecule resembles the substrate (hypoxanthine) and competes for binding to the active site.
Caption: Mechanism of competitive inhibition at the Xanthine Oxidase active site.
Part 4: Applications in Research & Development
-
Agricultural Research: As a confirmed plant growth promoter, AHX is a valuable tool for dissecting the signaling pathways that govern plant development. Its study can lead to novel bio-stimulants for enhancing crop yield.[5]
-
Pharmaceutical Sciences: AHX-Na is a mandatory reference standard for any laboratory working with Dacarbazine or Temozolomide. It is used to validate analytical methods for stability testing, impurity profiling, and pharmacokinetic studies.[4]
-
Dermatological & Cosmetic Science: The metabolite AOH has been demonstrated to be safe for topical use and may improve skin barrier function.[5][15] This opens avenues for its inclusion in advanced cosmetic formulations as a functional ingredient.
-
Drug Discovery: The azapurine scaffold is a promising starting point for medicinal chemistry campaigns. Its potential as a xanthine oxidase inhibitor suggests it could be developed for treating gout.[6] Furthermore, the cytotoxicity of its nucleoside derivatives hints at potential applications in oncology, though this requires further investigation.[18]
Part 5: Analytical & Handling Protocols
Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is designed as a self-validating system for the routine quantification of AHX-Na.
I. System Suitability
-
Before sample analysis, perform five replicate injections of a known standard (e.g., 10 µg/mL).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates for the AHX peak should be > 2000, and the tailing factor should be between 0.9 and 1.5.
-
Trustworthiness: Meeting these criteria ensures the HPLC system is performing optimally and that the generated data is reliable and reproducible.
-
II. Methodology
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve AHX-Na in the mobile phase A to prepare a 1 mg/mL stock solution.
-
Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.
-
Prepare unknown samples by dissolving them in mobile phase A to an expected concentration within the calibration range. Filter all solutions through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (2% B), 2-15 min (2-50% B), 15-17 min (50-95% B), 17-20 min (95% B), 20-21 min (95-2% B), 21-25 min (2% B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Construct a linear regression calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.
-
Quantify AHX in unknown samples using the regression equation.
-
Spectroscopic Characterization
| Technique | Key Characteristic Features | Source(s) |
| Mass Spectrometry (MS) | Confirms the molecular weight of the free acid at 137.10 g/mol . | [1] |
| UV-Vis Spectroscopy | Exhibits a zero-order absorption maximum at approximately 235 nm in aqueous solution. | [1] |
| Infrared (IR) Spectroscopy | Provides information on functional groups, including N-H, C=O, and C=N stretching vibrations characteristic of the heterocyclic ring system. | [1] |
| Nuclear Magnetic Resonance (¹H NMR) | The spectrum is characterized by the disappearance of precursor amine protons and the appearance of the unique triazinone ring proton signal. | [1] |
Safety, Handling, and Storage
-
Hazard Classification: The free acid monohydrate form is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[19] Users should assume the sodium salt carries similar risks.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19][20]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[19]
-
Storage: 2-Azahypoxanthine Sodium Salt is hygroscopic.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated place. Use of a desiccator is highly recommended to maintain product integrity and ensure accurate weighing for experiments.
Part 6: Conclusion & Future Directions
2-Azahypoxanthine Sodium Salt is a molecule that bridges multiple scientific fields. From its ecological role as a fungal signaling agent to its clinical importance as a drug metabolite, its utility in the laboratory is clear. The foundational knowledge of its chemistry, biosynthesis, and biological activity provides a robust platform for future research. Key future directions include:
-
Medicinal Chemistry: Elucidating the structure-activity relationship (SAR) for xanthine oxidase inhibition to develop more potent and selective inhibitors for gout.
-
Oncology: Investigating the cytotoxic mechanisms of AHX nucleosides and their potential as novel anti-cancer agents.
-
Agricultural Science: Field trials to assess the efficacy of AHX and its more stable analogs as commercial biostimulants to enhance crop productivity.
-
Cosmeceuticals: Clinical studies to validate the efficacy of its metabolite, AOH, in improving skin health and barrier function for commercial applications.
This guide provides the technical framework and authoritative grounding for scientists to confidently and effectively incorporate this versatile compound into their research and development workflows.
Part 7: References
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Aoshima, H., Hyodo, S., Ibuki, R., Wu, J., Choi, J. -H., & Kawagishi, H. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine by in vitro skin sensitization and human tests. Journal of Toxicological Sciences, 45(11), 695-703. Retrieved from [Link]
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Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco, 44(9), 843-849. Retrieved from [Link]
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Veeprho. (n.d.). 2-Azahypoxanthine Sodium Salt. Retrieved from [Link]
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Montgomery, J. A., Laseter, A. G., Shortnacy, A. T., Clayton, S. J., & Thomas, H. J. (1975). Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2. Journal of Medicinal Chemistry, 18(6), 564–567. Retrieved from [Link]
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Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. Retrieved from [Link]
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Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (2001). 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase. Il Farmaco, 56(11), 809-813. Retrieved from [Link]
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Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(5). Retrieved from [Link]
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Fagerberg, J. H., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2031-2039. Retrieved from [Link]
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Aoshima, H., et al. (2020). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. ResearchGate. Retrieved from [Link]
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Zhang, S., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(19), 6825. Retrieved from [Link]
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Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. Retrieved from [Link]
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Choi, J. H., et al. (2018). N-Glucosides of Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, in Rice. Organic Letters, 20(1), 312–314. Retrieved from [Link]
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D'Ambrosio, K., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. Retrieved from [Link]
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